

Fmoc-Cys(StBu)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Cys(StBu)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of **Fmoc- Cys(StBu)-OH**, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the formation of disulfide bonds. This document outlines its chemical properties, supplier details, and detailed experimental protocols for its application in the synthesis of cysteine-containing peptides.

Core Concepts and Applications

Fmoc-Cys(StBu)-OH, with the CAS number 73724-43-3, is an N-α-Fmoc-protected derivative of cysteine where the thiol side chain is protected by a tert-butylthio (StBu) group.[1][2][3][4][5] This protecting group strategy is fundamental for the controlled synthesis of peptides containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.[1]

The key advantage of the StBu protecting group is its stability under the basic conditions used for the removal of the Fmoc group (typically 20% piperidine in DMF) during peptide chain elongation.[1][2] This orthogonality ensures that the cysteine thiol remains protected until the desired stage of synthesis, preventing unwanted side reactions.[1][2] The StBu group is then selectively removed under mild reducing conditions to allow for the formation of the disulfide bond.[1]



Physicochemical and Supplier Information

A summary of the key physicochemical properties of **Fmoc-Cys(StBu)-OH** is provided in the table below.

Property	Value	Reference
CAS Number	73724-43-3	[1][2][3][4][5]
Molecular Formula	C22H25NO4S2	[1][2][3][4][5]
Molecular Weight	431.57 g/mol	[1][2][3][4][5]
Appearance	White to off-white solid	
Melting Point	73-77 °C	
Optical Activity	[α]20/D -83±2°, c = 1% in ethyl acetate	
Storage Temperature	2-8°C	

Fmoc-Cys(StBu)-OH is available from a variety of reputable chemical suppliers. The following table lists some of the major suppliers and their corresponding product numbers for easy reference.

Supplier	Product Number(s)
Sigma-Aldrich	47631
Santa Cruz Biotechnology	sc-224105
Aapptec	AFC108
Anaspec	AS-21059
ChemPep	101306
Iris Biotech	FAA1430
Bachem	4025565



Experimental Protocols

The following section details the key experimental procedures for the use of **Fmoc-Cys(StBu)-OH** in solid-phase peptide synthesis.

Resin Preparation and Swelling

- Place the desired amount of a suitable resin (e.g., Rink Amide, Wang) in a reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) three times.
- Swell the resin in DMF for at least 30 minutes before proceeding with the synthesis.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step in peptide chain elongation.

- Treat the resin-bound peptide with a solution of 20% piperidine in DMF.
- Agitate the mixture for an initial 3 minutes, then drain the solution.
- Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Coupling of Fmoc-Cys(StBu)-OH

This protocol describes a standard coupling procedure using HCTU as the activating agent.

- Dissolve Fmoc-Cys(StBu)-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HCTU (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.



Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage of the Peptide from the Resin

After the peptide sequence is fully assembled, it is cleaved from the solid support.

- Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is TFA/H2O/TIS (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.

Deprotection of the StBu Group and Disulfide Bond Formation

The final step is the removal of the StBu protecting group and the formation of the disulfide bond.

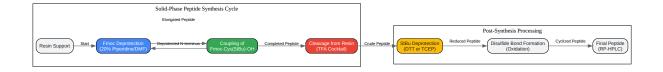
- Dissolve the crude, cleaved peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8-8.5).
- Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in a 10-20 fold molar excess over the peptide.
- Allow the reduction to proceed for 2-4 hours at room temperature.
- The formation of the disulfide bond can be achieved through air oxidation by stirring the solution open to the atmosphere for 12-24 hours, or by using an oxidizing agent like iodine.



- Monitor the reaction by HPLC.
- Purify the cyclized peptide using reverse-phase HPLC.

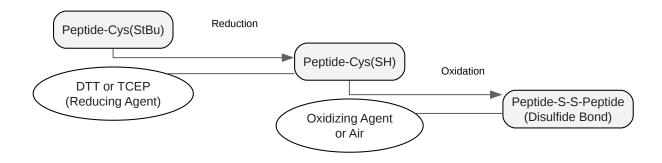
Workflow Visualization

The following diagrams illustrate the key chemical pathways and workflows described in this guide.



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Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Cys(StBu)-OH.



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Caption: Chemical pathway for disulfide bond formation from an StBu-protected cysteine.



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- To cite this document: BenchChem. [Fmoc-Cys(StBu)-OH: A Technical Guide for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630713#cas-number-and-supplier-information-for-fmoc-cys-stbu-oh]

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